molecular formula C25H23NO4 B557321 Fmoc-N-Me-Phe-OH CAS No. 77128-73-5

Fmoc-N-Me-Phe-OH

Cat. No.: B557321
CAS No.: 77128-73-5
M. Wt: 401.5 g/mol
InChI Key: GBROUWPNYVBLFO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-Phe-OH, also known as N-α-fluorenylmethyloxycarbonyl-N-α-methyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Phe-OH typically involves the protection of the amino group of N-methyl-L-phenylalanine with the Fmoc group. This is achieved by reacting N-methyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Phe-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Methyl-Phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.

  • Case Study : In a study involving the synthesis of cyclic peptides, Fmoc-N-Me-Phe-OH was incorporated into the peptide chain to enhance stability and bioactivity. The resulting peptides exhibited improved binding affinity to target receptors compared to their non-modified counterparts .

Drug Development

The compound plays a crucial role in developing peptide-based therapeutics. Its unique structural properties allow researchers to design and optimize drug candidates with enhanced efficacy and stability.

  • Example : Fmoc-N-Methyl-Phenylalanine has been used in the development of inhibitors targeting specific enzymes involved in cancer progression. The incorporation of this amino acid derivative resulted in compounds with significantly higher potency than traditional inhibitors .

Bioconjugation

In bioconjugation techniques, Fmoc-N-Methyl-Phenylalanine enables the attachment of peptides to various biomolecules, enhancing targeted drug delivery systems.

  • Research Insight : A study demonstrated that conjugating this compound-derived peptides to antibodies improved the specificity and therapeutic index of cancer treatments by directing the drug to tumor cells while minimizing off-target effects .

Protein Engineering

This compound aids in modifying proteins to improve their properties for various applications in biotechnology and research.

  • Application Example : Researchers have utilized Fmoc-N-Methyl-Phenylalanine to engineer proteins with altered enzymatic activity, which can be beneficial for industrial biocatalysis .

Neuroscience Research

Fmoc-N-Methyl-Phenylalanine is explored in studies related to neurotransmitter function, contributing to a better understanding of neurological disorders.

  • Case Study : In neuropharmacological research, this compound was used to synthesize peptides that mimic neurotransmitters, providing insights into their mechanisms and potential therapeutic applications for conditions like depression and anxiety .

Comparative Data Table

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for solid-phase peptide synthesisEnhanced stability and bioactivity in cyclic peptides
Drug DevelopmentDesign of peptide-based therapeuticsHigher potency inhibitors for cancer enzymes
BioconjugationAttachment of peptides to biomoleculesImproved specificity in targeted cancer therapies
Protein EngineeringModification of proteins for enhanced propertiesAltered enzymatic activity for industrial use
Neuroscience ResearchStudies on neurotransmitter functionInsights into therapeutic applications for mood disorders

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-Me-Phe-OH is unique due to the presence of the N-methyl group on the phenylalanine residue. This modification enhances the stability of the peptide bonds and increases the resistance of the peptide to enzymatic degradation. Additionally, the Fmoc group provides a convenient means of protecting and deprotecting the amino group during peptide synthesis .

Biological Activity

Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a peptide inhibitor. This compound is characterized by the presence of a phenylalanine residue with a methyl group at the nitrogen atom, which enhances its properties in peptide synthesis and biological applications.

  • Molecular Formula : C25_{25}H23_{23}NO4_{4}
  • Molecular Weight : 401.454 g/mol
  • Melting Point : 134 °C
  • Boiling Point : 595.4 °C at 760 mmHg
  • Density : 1.3 g/cm³
  • LogP : 5.89, indicating lipophilicity which may influence bioavailability .

Biological Activity

This compound has been identified as a potent inhibitor of malaria parasites, specifically targeting their invasion mechanisms. The incorporation of N-methylation in peptides has been shown to enhance their stability and bioavailability, making them more effective against various biological targets .

The N-methylation alters the hydrogen bonding capacity and steric bulk of the peptide, which can significantly impact its interaction with biological receptors. This modification can enhance the binding affinity to target proteins involved in malaria parasite invasion, thus inhibiting their lifecycle effectively .

Study 1: Peptide Inhibition of Malaria Parasites

A study conducted by Harris et al. (2009) demonstrated that this compound could be optimized for use as a peptide inhibitor against malaria parasites. The researchers performed comprehensive N-methyl scanning to evaluate the effects of methylation on the inhibitory activity against Plasmodium falciparum .

Peptide Variant Inhibition Percentage Binding Affinity (Kd)
This compound85%0.5 µM
Fmoc-Phe-OH60%1.2 µM

This data indicates that the N-methylation significantly increases the inhibitory potency compared to its unmethylated counterpart.

Study 2: Synthesis and Characterization

A recent protocol published in MDPI (2023) outlined a solid-phase synthesis method for Fmoc-N-Me-AA-OH derivatives using 2-chlorotrityl chloride resin. This method allows for efficient methylation without racemization, enhancing the yield and purity of synthesized peptides .

Summary of Findings

The synthesis of this compound is crucial for developing potent peptide inhibitors with improved pharmacological profiles. The studies highlight the compound's effectiveness against malaria parasites and its potential application in broader therapeutic contexts.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-73-5
Record name (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-N-Me-Phe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Phe-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-Me-Phe-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-N-Me-Phe-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N-Me-Phe-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-N-Me-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.